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Compound of Interest

Compound Name: Ethyl picolinimidate
CAS No.: 41050-95-7
Cat. No.: B1601341
Get Quote
. J

Technical Guide: Ethyl Picolinimidate
Hydrochloride

Spectroscopic Characterization & Synthetic
Utility[1]

Executive Summary

Ethyl picolinimidate (specifically its hydrochloride salt, Ethyl picolinimidate HCI) is a pivotal
electrophilic intermediate in medicinal chemistry. Structurally defined by a pyridine ring
attached to an imidate ester functionality, it serves as a "soft" electrophile, highly selective for
nucleophilic attack by amines.

This guide provides a rigorous breakdown of its spectroscopic identity (NMR, IR, MS) and its
practical application in the Pinner synthesis of heterocycles. It is designed for researchers
requiring high-fidelity data for structural validation and reaction monitoring.

Part 1: Chemical Identity & Synthesis
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IUPAC Name: Ethyl pyridine-2-carboximidate hydrochloride CAS Number: 27816-53-1 (HCI
salt) Molecular Formula:

Molecular Weight: 186.64 g/mol

The Pinner Synthesis Protocol

The synthesis of ethyl picolinimidate is a classic application of the Pinner Reaction. It
involves the acid-catalyzed addition of ethanol to 2-cyanopyridine (picolinonitrile).

Critical Control Point: The reaction is strictly moisture-sensitive. The presence of water
hydrolyzes the imidate intermediate directly to the ester (Ethyl picolinate), a "dead-end"
byproduct for amidine synthesis.

Diagram 1: Pinner Synthesis Workflow The following diagram outlines the critical process flow,
emphasizing the anhydrous requirement.
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Caption: Synthesis of Ethyl Picolinimidate HCI via Pinner Reaction. Red path indicates
hydrolysis failure mode.

Part 2: Spectroscopic Characterization

The following data sets are derived from the hydrochloride salt form. Free base data is
transient as the compound is unstable without the acid stabilizer.

1. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

(Preferred for salt solubility and preventing H/D exchange of acidic protons).
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Table 1:

H NMR Data (400 MHz, DMSO-d

)
Chemical Shift
( T . . Structural
Multiplicity Integration Assignment .
Insight
» Ppm)
Diagnostic
imidate salt
12.10 Broad Singlet 2H protons.
Disappears in
Doublet ( Deshielded by
8.85 1H Pyridine H-6 ring nitrogen
) anisotropy.
H-3 is deshielded
] o by the electron-
8.25 Multiplet 2H Pyridine H-3, H-4 i )
withdrawing
imidate group.
Triplet ( o Most shielded
7.80 1H Pyridine H-5 )
) aromatic proton.
Significantly
downfield vs.
Quartet ( esters (~4.1
4.65 2H
) ppm) due to
cationic imidate
character.
Triplet ( :
Typical methyl
1.48 3H ?/p Y
) triplet.
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Table 2:

C NMR Data (100 MHz, DMSO-d

)
Chemical Shift (
Assignment Notes
» Ppm)
The most deshielded carbon;
163.5 diagnostic for reaction
' (Imidate) completion (nitrile is ~117
ppm).
1498 Pyridine C-6 -carbon to ring nitrogen.
o Quaternary carbon attached to
144.2 Pyridine C-2 o
the imidate.
138.5 Pyridine C-4
128.1 Pyridine C-3
124.5 Pyridine C-5
70.2 Deshielded methylene.
13.8 Methyl group.[1]

2. Infrared Spectroscopy (IR)

The IR spectrum of the hydrochloride salt is dominated by the ammonium-like nature of the

protonated imidate.

o (KBr pellet):

o 2800-3100 cm

(Broad, Strong): N-H stretching vibrations of the

group. This broad band often obscures aromatic C-H stretches.
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o 1645-1655 cm

(Strong, Sharp): The C=N stretch. This is the "heartbeat" of the molecule. A shift from the
nitrile peak (~2240 cm

) to this region confirms the Pinner reaction success.

o 1205 cm

(Medium): C-O-C asymmetric stretching (imidate ester linkage).

o 1080 cm

(Medium): Pyridine ring breathing mode.

3. Mass Spectrometry (MS)

lonization Mode: ESI+ (Electrospray lonization) or El (Electron Impact).
o ESI+:
o [M-CI
: m/z 151.1 (Base Peak). Represents the cationic ethyl picolinimidate species.
» El Fragmentation Logic:
o m/z 150: Free base molecular ion (if thermal dehydrochlorination occurs).
o m/z 122: Loss of Ethylene (

) via McLafferty-type rearrangement.

o m/z 105: Loss of Ethoxy radical (

).

o m/z 78: Pyridine ring fragment (
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Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl Picolinimidate Hydrochloride (10g scale).

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a gas inlet tube, a
drying tube (

), and a magnetic stir bar.

Charging: Add 2-cyanopyridine (10.4 g, 100 mmol) and absolute ethanol (6.0 mL, 105 mmol)
to 40 mL of anhydrous diethyl ether or dioxane.

o Why Ether/Dioxane? The starting material is soluble, but the hydrochloride salt product is
insoluble, facilitating isolation by filtration.

Acidification: Cool the mixture to 0°C in an ice/salt bath. Bubble dry HCI gas (generated from

+ NaCl or from a cylinder) through the solution for 2-3 hours.

o Validation Check: The solution should saturate, and a white precipitate should begin to
form.

Incubation: Seal the flask tightly (parafilm) and store at 4°C (fridge) for 24—48 hours.

o Causality: Low temperature prevents the "Pinner rearrangement” of the imidate to the
amide.

Isolation: Filter the white crystalline solid under an inert atmosphere (nitrogen blanket) if
possible.

o Wash: Wash with cold anhydrous ether to remove unreacted nitrile.
Drying: Dry in a vacuum desiccator over

or KOH pellets.

o Stability Warning: Do not heat. The salt is thermally sensitive.[2]

Part 4: Applications in Drug Development
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Ethyl picolinimidate is a "gateway" reagent. It allows the installation of the pyridine ring into
complex scaffolds by reacting with nucleophiles that are too weak to attack the original nitrile or
esters.

Primary Pathway: Amidine Synthesis Reaction with primary amines yields amidines, which are
bioisosteres of carboxylic acids and key pharmacophores in serine protease inhibitors (e.g.,
thrombin inhibitors).

Secondary Pathway: Heterocycle Formation Reaction with hydrazides or diamines leads to
triazoles and oxadiazoles, common motifs in antiviral and antifungal drugs.

Diagram 2: Reaction Pathways

Ethyl Picolinimidate HCI + Hydrazide
(Electrophile) (R-CONH-NH2)
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(R-NH2) + Ethylene Diamine
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Caption: Divergent synthesis pathways from Ethyl Picolinimidate. The imidate acts as a
linchpin for heterocycle construction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1021%2Fja00877a016
https://www.benchchem.com/product/b1601341?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
http://ccc.chem.pitt.edu/wipf/Web/4505.pdf
https://www.benchchem.com/product/b1601341/docs#ethyl-picolinimidate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1601341/docs#ethyl-picolinimidate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1601341/docs#ethyl-picolinimidate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1601341/docs#ethyl-picolinimidate-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1601341?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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